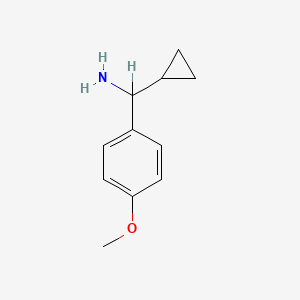

1-Cyclopropyl-1-(4-methoxyphenyl)methylamine

Description

Properties

IUPAC Name |

cyclopropyl-(4-methoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-13-10-6-4-9(5-7-10)11(12)8-2-3-8/h4-8,11H,2-3,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVVASFZJFLBRPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80969520 | |

| Record name | 1-Cyclopropyl-1-(4-methoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80969520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54398-65-1, 71477-15-1 | |

| Record name | α-Cyclopropyl-4-methoxybenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54398-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Cyclopropyl-4-methoxybenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054398651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1)-alpha-Cyclopropyl-4-methoxybenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071477151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclopropyl-1-(4-methoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80969520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-cyclopropyl-4-methoxybenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.753 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-α-cyclopropyl-4-methoxybenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.620 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Cyclopropyl-1-(4-methoxyphenyl)methylamine CAS number

An In-depth Technical Guide to 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine

Authored by: Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in pharmaceutical research and development. The document details its chemical identity, physicochemical properties, synthesis methodologies, applications in drug discovery, analytical characterization, and essential safety protocols. This guide is intended for researchers, chemists, and professionals in the field of drug development who require a deep technical understanding of this versatile building block.

Introduction and Chemical Identity

This compound is a primary amine featuring a unique structural combination of a cyclopropyl group and a methoxyphenyl moiety attached to a central chiral carbon. This distinct architecture makes it a valuable intermediate in the synthesis of complex molecules, particularly those targeting the central nervous system (CNS).[1] Its structure allows for the introduction of a constrained, lipophilic cyclopropyl group and a metabolically stable methoxy-functionalized aromatic ring, which are desirable features in modern medicinal chemistry.

The primary identifier for this compound is its Chemical Abstracts Service (CAS) number. It is crucial to distinguish between the racemic mixture, its individual enantiomers, and their salt forms, as each has a unique identifier.

| Compound Name | Form | CAS Number |

| [1-(4-Methoxyphenyl)cyclopropyl]methylamine | Racemic Base | 75180-45-9[2][3] |

| Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride | Racemic HCl Salt | 58271-59-3[1][4] |

| (1R)-Cyclopropyl(4-methoxyphenyl)methylamine hydrochloride | (R)-Enantiomer HCl Salt | 1212831-96-3[5] |

This guide will focus primarily on the parent compound, CAS 75180-45-9, while acknowledging the importance of its chiral and salt variants in specific applications.

Physicochemical and Spectroscopic Properties

A thorough understanding of the compound's physical and chemical properties is fundamental for its effective use in synthesis and research.

Table 2.1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO | [2][6] |

| Molecular Weight | 177.24 g/mol | [3] |

| Monoisotopic Mass | 177.11537 Da | [6] |

| Appearance | Clear, colorless liquid (for related amines) | [7] |

| Odor | Amine-like (ammonia) odor (for related amines) | [7] |

| Predicted XLogP | 1.5 | [6] |

| Hydrogen Bond Donor Count | 1 | [8] |

| Hydrogen Bond Acceptor Count | 2 | [8] |

Spectroscopic Data: Characterization of this compound is typically achieved through standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are critical for confirming the structural integrity of the molecule. The ¹H NMR spectrum would show characteristic signals for the cyclopropyl protons, the methoxy group, the aromatic protons on the phenyl ring, and the aminomethyl protons.[9]

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight. The expected [M+H]⁺ ion would be observed at m/z 178.12265.[6]

-

Infrared (IR) Spectroscopy: IR spectroscopy would reveal characteristic absorption bands for the N-H stretch of the primary amine, C-H stretches of the aromatic and aliphatic groups, and the C-O stretch of the methoxy ether.[9]

Synthesis and Manufacturing

The synthesis of cyclopropylamines, particularly chiral ones, is an area of active research due to their prevalence in pharmaceuticals. Scalable and efficient synthetic routes are critical for industrial applications. A common strategy involves the reductive amination of a corresponding ketone.

Conceptual Synthetic Workflow: A robust and scalable synthesis can be adapted from methodologies developed for structurally similar 1-cyclopropylalkyl-1-amines.[10] The process typically involves three main steps: imine formation, diastereoselective reduction, and deprotection.

Caption: General synthetic workflow for chiral 1-cyclopropyl-1-aryl-methylamines.

Detailed Experimental Protocol (Exemplary): The following protocol is a representative example based on established literature for similar compounds.[10][11]

-

Imine Formation (Condensation):

-

To a stirred solution of Cyclopropyl(4-methoxyphenyl)ketone (1 equivalent) in an appropriate solvent such as Tetrahydrofuran (THF), add a chiral amine like (S)-(-)-α-phenylethylamine (1 eq.).

-

Add a Lewis acid catalyst, for example, Titanium(IV) isopropoxide (Ti(OiPr)₄), dropwise at room temperature.

-

Heat the mixture to reflux (e.g., 70°C) for several hours to drive the condensation reaction to completion, forming the corresponding imine. Monitor the reaction by TLC or LC-MS.

-

-

Diastereoselective Reduction:

-

Cool the reaction mixture to a low temperature (e.g., 0°C).

-

Carefully add a reducing agent such as Sodium borohydride (NaBH₄) in portions. The chiral auxiliary directs the hydride attack, leading to a diastereomeric excess of one stereoisomer of the secondary amine.

-

Stir the reaction at low temperature for 1-2 hours.

-

Quench the reaction carefully with a protic solvent like ethanol, followed by aqueous workup.

-

-

Deprotection (Debenzylation):

-

Dissolve the crude secondary amine from the previous step in a suitable solvent (e.g., ethyl acetate or methanol).

-

Add a palladium on carbon catalyst (10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at a suitable temperature (e.g., 35-40°C) for several hours.[11]

-

Upon completion, filter the catalyst through a pad of Celite and concentrate the filtrate under reduced pressure to yield the desired primary amine.

-

Further purification can be achieved via distillation or chromatography if necessary.

-

Applications in Drug Discovery and Development

This compound serves as a crucial building block for synthesizing novel therapeutic agents.[1] Its unique structure is particularly leveraged in the development of compounds targeting the central nervous system, including potential treatments for neurological and psychiatric disorders like depression, anxiety, and schizophrenia.[1]

The rationale behind its utility lies in the combination of its structural motifs:

-

Cyclopropyl Group: Provides a conformationally restricted, lipophilic element that can enhance binding affinity to target proteins and improve metabolic stability.

-

Methoxyphenyl Group: The p-methoxy substitution can influence electronic properties, modulate metabolic pathways (blocking a potential site of aromatic oxidation), and serve as a key interaction point within a receptor's binding pocket.

Workflow: From Intermediate to Drug Candidate

Caption: Role of the title compound in a typical drug discovery workflow.

This intermediate is used in the synthesis of more complex molecules, such as pyrazinone-based Corticotropin-Releasing Factor (CRF) receptor antagonists, which have been investigated for stress-related disorders.[12]

Analytical Methods for Quality Control

Ensuring the purity and identity of this compound is paramount for its use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic methods is employed.

Table 5.1: Recommended Analytical Techniques

| Technique | Purpose | Details |

| HPLC | Purity Assessment & Quantification | Reversed-phase HPLC with a C18 column is standard. Due to the basic nature and lack of a strong chromophore, a mixed-mode column (reversed-phase/cation-exchange) may provide better peak shape and retention.[13] Detection can be achieved via UV (at low wavelengths) or more universally with an Evaporative Light Scattering Detector (ELSD).[13] |

| Chiral HPLC | Enantiomeric Purity | To resolve the R and S enantiomers, specialized chiral columns (e.g., polysaccharide-based) are required. This is critical when synthesizing enantiomerically pure active pharmaceutical ingredients (APIs). |

| GC-MS | Identity Confirmation & Volatile Impurities | Gas chromatography coupled with mass spectrometry can confirm the molecular weight and identify any volatile impurities from the synthesis. |

| NMR | Structural Confirmation | ¹H and ¹³C NMR spectroscopy provides unambiguous confirmation of the chemical structure.[9] |

Safety, Handling, and Storage

Key Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[14] Work should be conducted in a well-ventilated fume hood.[15]

-

Handling: Avoid contact with skin, eyes, and clothing.[16][17] Do not breathe mist or vapor.[7] Wash hands thoroughly after handling.[16]

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes.[14]

-

Eye Contact: Immediately rinse cautiously with water for several minutes.[7][14] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[14]

-

Ingestion: Rinse mouth. Do NOT induce vomiting.[7] Call a poison center or doctor if you feel unwell.[16]

-

-

Storage: Store in a cool, dry, and well-ventilated place.[16] Keep the container tightly closed and store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[1] Store locked up.[14]

Hazard Statements (Anticipated): Based on related compounds, this chemical is likely to be classified with the following hazards:

-

Causes severe skin burns and eye damage.[7]

-

Harmful if swallowed or in contact with skin.[7]

-

May cause respiratory irritation.[14]

Conclusion

This compound (CAS: 75180-45-9) is a strategically important chemical intermediate with significant applications in pharmaceutical research, particularly for CNS-active compounds. Its synthesis, while requiring careful control of stereochemistry, is achievable through established chemical transformations. Proper analytical characterization is essential to ensure its quality for R&D purposes, and strict adherence to safety protocols is mandatory during its handling and storage. This guide provides the foundational knowledge required for scientists and researchers to effectively and safely utilize this valuable molecular building block.

References

-

Safety Data Sheet. Generic SDS for related amines. [Link]

-

(1R)CYCLOPROPYL(4-METHOXYPHENYL)METHYLAMINE-HCl [1212831-96-3]. Chemsigma. [Link]

-

Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride. MySkinRecipes. [Link]

-

1-cyclopropyl-1-(4-methoxyphenyl)methanamine hydrochloride. PubChemLite. [Link]

- Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.

- Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.

-

1-(4-METHOXYPHENYL)-2-BENZYL PROPYL AMINE MSDS. Loba Chemie. [Link]

-

A Strategy to Minimize Reactive Metabolite Formation. ResearchGate. [Link]

-

[1-(4-Methoxyphenyl)cyclopropyl]methylamine. aldlab-chemicals. [Link]

-

Cyclopropyl(phenyl)methanamine. PubChem. [Link]

-

HPLC Methods for analysis of Methylamine. HELIX Chromatography. [Link]

Sources

- 1. Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride [myskinrecipes.com]

- 2. keyorganics.net [keyorganics.net]

- 3. aldlab-chemicals_[1-(4-Methoxyphenyl)cyclopropyl]methylamine [aldlab.com]

- 4. CYCLOPROPYL(4-METHOXYPHENYL)METHYLAMINE-HCl CAS#: 58271-59-3 [amp.chemicalbook.com]

- 5. (1R)CYCLOPROPYL(4-METHOXYPHENYL)METHYLAMINE-HCl [1212831-96-3] | Chemsigma [chemsigma.com]

- 6. PubChemLite - 1-cyclopropyl-1-(4-methoxyphenyl)methanamine hydrochloride (C11H15NO) [pubchemlite.lcsb.uni.lu]

- 7. files.dep.state.pa.us [files.dep.state.pa.us]

- 8. Cyclopropyl(phenyl)methanamine | C10H13N | CID 3281515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. [1-(4-Methoxyphenyl)cyclopropyl]methylamine(75180-45-9) 1H NMR spectrum [chemicalbook.com]

- 10. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines - Google Patents [patents.google.com]

- 11. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. helixchrom.com [helixchrom.com]

- 14. aksci.com [aksci.com]

- 15. echemi.com [echemi.com]

- 16. fishersci.com [fishersci.com]

- 17. lobachemie.com [lobachemie.com]

An In-Depth Technical Guide to 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopropyl-1-(4-methoxyphenyl)methylamine is a primary amine featuring a unique structural combination of a cyclopropyl ring and a methoxy-substituted phenyl group directly attached to the aminomethyl carbon. This arrangement imparts a distinct conformational rigidity and stereoelectronic profile, making it a valuable building block in medicinal chemistry. Its structural motifs are frequently explored in the design of novel therapeutic agents, particularly those targeting the central nervous system (CNS). This guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and potential applications of this compound, offering insights for its utilization in research and drug development.

Chemical and Physical Properties

This compound is a chiral compound that can exist as a free base or as various salt forms, with the hydrochloride salt being common for its improved handling and stability.

| Property | Value | Source |

| Chemical Formula | C₁₁H₁₅NO (Free Base) | [1] |

| C₁₁H₁₆ClNO (HCl Salt) | [2] | |

| Molecular Weight | 177.24 g/mol (Free Base) | [1] |

| 213.70 g/mol (HCl Salt) | [2] | |

| CAS Number | 54398-65-1 (Free Base) | |

| 75180-45-9 (Unspecified stereochemistry) | [3] | |

| 58271-59-3 (HCl Salt) | [2] | |

| Melting Point | 213-214 °C (decomposes) (HCl Salt) | |

| Boiling Point | 287.4 °C at 760 mmHg (Free Base) | |

| Appearance | Not specified (likely an oil as free base, solid as HCl salt) | |

| Solubility | No specific data available; general handling suggests inert atmosphere storage. |

Molecular Structure:

Caption: Molecular structure of this compound.

Synthesis and Purification

Hypothetical Synthetic Pathway:

Caption: A plausible synthetic workflow for this compound HCl.

Experimental Protocol (Adapted from similar syntheses):

Step 1: Synthesis of Cyclopropyl(4-methoxyphenyl)methanone

-

To a stirred solution of anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane) under a nitrogen atmosphere, add cyclopropanecarbonyl chloride dropwise at 0 °C.

-

After stirring for a short period, add anisole dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield cyclopropyl(4-methoxyphenyl)methanone.

Step 2: Synthesis of this compound

-

Dissolve cyclopropyl(4-methoxyphenyl)methanone in an appropriate solvent (e.g., methanol) saturated with ammonia.

-

Add a reducing agent such as sodium cyanoborohydride or perform catalytic hydrogenation using a catalyst like Raney nickel under a hydrogen atmosphere.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter off the catalyst (if used) and remove the solvent under reduced pressure.

-

Work up the reaction mixture by partitioning between an organic solvent and water.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, dry over a suitable drying agent, and concentrate to obtain the crude free base.

Step 3: Formation and Purification of the Hydrochloride Salt

-

Dissolve the crude free base in a suitable solvent such as diethyl ether or ethyl acetate.[2]

-

Slowly add a solution of hydrogen chloride in the same solvent.

-

The hydrochloride salt should precipitate out of the solution.

-

Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield the purified this compound hydrochloride.[4]

Spectroscopic Analysis

Spectroscopic data is crucial for the structural confirmation and purity assessment of this compound.

¹H NMR Spectroscopy: A ¹H NMR spectrum for a related compound, [1-(4-Methoxyphenyl)cyclopropyl]methylamine, is available.[3] The expected signals for the target compound would include:

-

Aromatic protons: Doublets in the aromatic region, characteristic of a para-substituted benzene ring.

-

Methine proton (CH-N): A multiplet, coupled to the cyclopropyl protons and the amine protons.

-

Amine protons (NH₂): A broad singlet, which may exchange with D₂O.

-

Methoxy protons (OCH₃): A singlet around 3.8 ppm.

-

Cyclopropyl protons: A complex set of multiplets in the upfield region.

¹³C NMR Spectroscopy: While experimental data for the target compound is not readily available, predicted chemical shifts would include:

-

Signals for the aromatic carbons, including the ipso-carbon, the carbon bearing the methoxy group, and the other aromatic CH carbons.

-

A signal for the methine carbon attached to the nitrogen.

-

A signal for the methoxy carbon.

-

Signals for the cyclopropyl carbons.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for:

-

N-H stretching: In the region of 3300-3400 cm⁻¹.

-

C-H stretching (aromatic and aliphatic): Around 2850-3100 cm⁻¹.

-

C=C stretching (aromatic): Around 1600 cm⁻¹ and 1500 cm⁻¹.

-

C-O stretching (aryl ether): Around 1250 cm⁻¹.

-

C-N stretching: In the region of 1000-1200 cm⁻¹.

Mass Spectrometry (MS): Predicted mass spectrometry data for the [M+H]⁺ ion is m/z 178.12265.[1] The fragmentation pattern would likely involve cleavage of the bond between the aminomethyl carbon and the cyclopropyl or phenyl ring, as well as loss of the methoxy group.

Biological Activity and Pharmacological Profile

The cyclopropylamine moiety is a recognized pharmacophore in medicinal chemistry, known for its ability to modulate the activity of various enzymes and receptors.[5] While specific biological data for this compound is limited, its structural features suggest potential activity within the central nervous system.

Derivatives of this scaffold have been investigated for their interaction with various CNS targets. For instance, related compounds have been explored as corticotropin-releasing factor 1 (CRF1) receptor antagonists, which have potential applications in the treatment of anxiety and depression.[5] The rigid cyclopropyl group can help to lock the molecule into a specific conformation, potentially enhancing its binding affinity to a target receptor.

The 4-methoxyphenyl group can also influence the pharmacokinetic properties of the molecule, such as its metabolic stability and ability to cross the blood-brain barrier. The metabolic stability of cyclopropyl-containing compounds is often enhanced compared to their linear alkyl counterparts due to the increased strength of the C-H bonds in the cyclopropyl ring.[6][7]

Applications in Drug Development

This compound serves as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its primary amine functionality allows for a wide range of chemical modifications, including:

-

Acylation: To form amides.

-

Alkylation: To form secondary or tertiary amines.

-

Reductive amination: To introduce larger substituents.

-

Formation of Schiff bases: Which can be further reduced or used in other reactions.

These modifications can be used to explore the structure-activity relationships (SAR) of a particular class of compounds and to optimize their pharmacological and pharmacokinetic profiles. The compound's potential as a scaffold for CNS-active agents makes it of particular interest to researchers in the fields of neurology and psychiatry.

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on the safety data for related amines, it should be handled with care. It is likely to be harmful if swallowed, and may cause skin and eye irritation.[8] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area. For the hydrochloride salt, storage in an inert atmosphere at room temperature is recommended.

Conclusion

This compound is a valuable chemical entity with significant potential in the field of medicinal chemistry. Its unique structural characteristics make it an attractive starting point for the development of novel therapeutic agents, particularly for CNS disorders. This guide has provided a comprehensive overview of its known chemical properties, a plausible synthetic route, and its potential applications. Further research is warranted to fully elucidate the pharmacological profile and therapeutic potential of this and related compounds.

References

Sources

- 1. PubChemLite - 1-cyclopropyl-1-(4-methoxyphenyl)methanamine hydrochloride (C11H15NO) [pubchemlite.lcsb.uni.lu]

- 2. CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride - Google Patents [patents.google.com]

- 3. [1-(4-Methoxyphenyl)cyclopropyl]methylamine(75180-45-9) 1H NMR [m.chemicalbook.com]

- 4. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1-(4-methoxyphenyl)-N-methylmethanamine | C9H13NO | CID 485407 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Putative Mechanism of Action of 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine

Introduction: A Scaffold of Neuropotential

1-Cyclopropyl-1-(4-methoxyphenyl)methylamine is a synthetic compound that has emerged as a valuable intermediate in the synthesis of novel therapeutic agents targeting the central nervous system (CNS).[1][2] Its chemical architecture, featuring a cyclopropylamine moiety linked to a methoxyphenyl group, suggests a potential for interaction with key neurochemical pathways implicated in mood and cognitive disorders. While direct and extensive research on the specific mechanism of action of this compound is not yet prevalent in publicly accessible literature, its structural components provide a strong basis for formulating a compelling scientific hypothesis.

This guide presents a hypothesized mechanism of action for this compound, grounded in the established pharmacology of structurally analogous compounds. We will explore its potential as a modulator of monoamine oxidase (MAO) and its possible interactions with aminergic neurotransmitter systems. Furthermore, this document will serve as a practical roadmap for researchers, providing detailed experimental protocols to systematically investigate and validate these proposed mechanisms. Our approach is designed to be a self-validating system, where each experimental step logically builds upon the last to create a comprehensive understanding of the compound's neuropharmacological profile.

Part 1: A Hypothesis-Driven Exploration of the Core Mechanism

The structural features of this compound point towards two primary, and potentially synergistic, mechanisms of action:

Primary Hypothesis: Monoamine Oxidase Inhibition

The presence of the cyclopropylamine group is highly indicative of potential monoamine oxidase (MAO) inhibition. This is based on the well-established precedent of other cyclopropylamine-containing compounds, such as tranylcypromine, a clinically used MAO inhibitor. The strained cyclopropyl ring is susceptible to oxidative metabolism by the flavin adenine dinucleotide (FAD) cofactor of MAO, leading to the formation of a reactive intermediate that can covalently bind to and inactivate the enzyme.

Secondary Hypothesis: Interaction with Serotonergic and Dopaminergic Pathways

The 4-methoxyphenyl and methylamine components of the molecule bear a structural resemblance to endogenous monoamines like serotonin and dopamine, as well as to known psychoactive substances that interact with their receptors and transporters.[3] This suggests that this compound could also exhibit direct or indirect modulatory effects on the serotonin and/or dopamine systems.

The following sections will detail the experimental workflows required to test these hypotheses.

Part 2: Experimental Validation of the Proposed Mechanism of Action

In Vitro Characterization of MAO Inhibition

The initial phase of investigation should focus on determining if this compound is indeed an inhibitor of the two major MAO isoforms, MAO-A and MAO-B.

Experimental Protocol: MAO-Glo™ Assay (Promega)

This commercially available, luminescence-based assay is a robust and high-throughput method for assessing MAO activity.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Reconstitute the MAO-A and MAO-B enzymes and the luciferin detection reagent according to the manufacturer's protocol.

-

Prepare serial dilutions of the test compound and known MAO inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B) to serve as positive controls.

-

-

Assay Procedure:

-

In a 96-well plate, add the MAO-A or MAO-B enzyme to each well.

-

Add the test compound dilutions and controls to the respective wells.

-

Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the MAO enzymatic reaction by adding the luminogenic substrate.

-

Incubate for the recommended reaction time (e.g., 60 minutes).

-

Stop the reaction and initiate the luminescence signal by adding the luciferin detection reagent.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of MAO inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Data Presentation:

| Compound | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) |

| This compound | Experimental | Experimental |

| Clorgyline (Control) | ~1 | >10,000 |

| Selegiline (Control) | >1,000 | ~10 |

Logical Relationship Diagram:

Caption: Workflow for determining MAO-A and MAO-B inhibition.

In Vitro Assessment of Aminergic System Interactions

To investigate the secondary hypothesis, radioligand binding assays should be conducted to determine the affinity of this compound for key serotonin and dopamine receptors and transporters.

Experimental Protocol: Radioligand Binding Assays

These assays measure the ability of the test compound to displace a known radiolabeled ligand from its target receptor or transporter.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Prepare cell membrane homogenates from cell lines stably expressing the target of interest (e.g., human serotonin transporter (SERT), dopamine transporter (DAT), 5-HT₂A receptor, D₂ receptor).

-

-

Binding Assay:

-

In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT), and varying concentrations of the test compound.

-

Incubate the mixture to allow for binding to reach equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filter to separate the bound and free radioligand.

-

Wash the filters to remove any non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled competing ligand) from the total binding.

-

Calculate the percentage of inhibition of specific binding at each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to determine the IC₅₀ value.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Data Presentation:

| Target | Radioligand | Ki (nM) |

| Serotonin Transporter (SERT) | [³H]Citalopram | Experimental |

| Dopamine Transporter (DAT) | [³H]WIN 35,428 | Experimental |

| 5-HT₂A Receptor | [³H]Ketanserin | Experimental |

| D₂ Receptor | [³H]Raclopride | Experimental |

Signaling Pathway Diagram:

Caption: Putative interactions with monoaminergic systems.

In Vivo Target Engagement and Behavioral Models

Following in vitro characterization, it is crucial to assess the compound's effects in a living system. This involves measuring its impact on brain neurochemistry and its efficacy in animal models of depression and anxiety.

Experimental Protocol: In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

Step-by-Step Methodology:

-

Surgical Implantation:

-

Surgically implant a microdialysis guide cannula into the target brain region (e.g., prefrontal cortex, nucleus accumbens) of an anesthetized rodent.

-

Allow the animal to recover from surgery.

-

-

Microdialysis Procedure:

-

Insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Collect dialysate samples at regular intervals before and after administration of the test compound.

-

-

Neurochemical Analysis:

-

Analyze the concentration of monoamines (serotonin, dopamine, norepinephrine) and their metabolites in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-EC).

-

-

Data Analysis:

-

Express the post-administration neurotransmitter levels as a percentage of the baseline levels.

-

Compare the effects of the test compound with those of a vehicle control.

-

Experimental Protocol: Forced Swim Test (FST) and Elevated Plus Maze (EPM)

These are widely used behavioral assays to screen for antidepressant and anxiolytic activity, respectively.

-

Forced Swim Test:

-

Administer the test compound or vehicle to the animals.

-

Place each animal in a cylinder of water from which it cannot escape.

-

Record the duration of immobility during a specified test period.

-

A decrease in immobility time is indicative of an antidepressant-like effect.

-

-

Elevated Plus Maze:

-

Administer the test compound or vehicle to the animals.

-

Place each animal at the center of a plus-shaped maze with two open and two enclosed arms, elevated from the floor.

-

Record the time spent in and the number of entries into the open and closed arms.

-

An increase in the time spent in the open arms is indicative of an anxiolytic-like effect.

-

Part 3: Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

To establish a clear link between the compound's concentration in the body and its pharmacological effects, PK/PD modeling is essential. This involves determining the compound's absorption, distribution, metabolism, and excretion (ADME) properties and correlating them with the observed in vitro and in vivo data.

Conclusion and Future Directions

This guide has outlined a comprehensive, hypothesis-driven approach to elucidating the mechanism of action of this compound. By systematically progressing from in vitro characterization to in vivo validation, researchers can build a robust understanding of this compound's neuropharmacological profile. The proposed experiments will not only test the primary hypothesis of MAO inhibition but also explore potential interactions with the serotonergic and dopaminergic systems.

The results of these studies will be instrumental in guiding the future development of this and related compounds as potential therapeutics for CNS disorders. A thorough understanding of the mechanism of action is the cornerstone of modern drug discovery and is essential for optimizing efficacy and ensuring safety.

References

-

MySkinRecipes. Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride. [Link]

-

MySkinRecipes. This compound. [Link]

-

PubMed Central (PMC). Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents. [Link]

-

PubMed. 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase. [Link]

Sources

Spectroscopic Characterization of 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine: An In-Depth Technical Guide

Molecular Structure and Spectroscopic Overview

1-Cyclopropyl-1-(4-methoxyphenyl)methylamine possesses a unique combination of functional groups that yield a distinct spectroscopic fingerprint. Understanding its structure is paramount to interpreting its spectra.

Molecular Structure:

Caption: A typical workflow for NMR sample preparation, data acquisition, and analysis.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial. The choice of solvent is critical to avoid interfering signals. [1]2. Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer. The instrument's software is then used to lock onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve high homogeneity.

-

¹H NMR Acquisition: A standard one-pulse sequence is typically used. Key parameters to consider are the spectral width, acquisition time, and relaxation delay. For quantitative results, a longer relaxation delay is necessary.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is standard to simplify the spectrum to singlets for each unique carbon. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans is required.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform, followed by phase and baseline correction. For the ¹H spectrum, the signals are integrated to determine the relative number of protons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectral Data

For this compound (C₁₁H₁₅NO), the predicted monoisotopic mass is approximately 177.1154 g/mol . [2]In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 177. A stereoisomer, [(1S,2S)-2-(4-methoxyphenyl)cyclopropyl]methanamine, shows a prominent molecular ion peak in its GC-MS spectrum, suggesting the parent compound will also be stable enough to be observed. [3] Expected Fragmentation Pattern:

The fragmentation of the molecular ion is dictated by the stability of the resulting carbocations and neutral fragments.

| m/z | Proposed Fragment | Rationale for Formation |

| 177 | [C₁₁H₁₅NO]⁺ | Molecular Ion (M⁺) |

| 162 | [C₁₀H₁₂NO]⁺ | Loss of a methyl radical (•CH₃) from the methoxy group. |

| 135 | [C₉H₁₁O]⁺ | Benzylic cleavage with loss of the cyclopropylamine radical. This is expected to be a major fragment due to the stability of the resulting benzylic cation. |

| 121 | [C₇H₅O]⁺ | Loss of the cyclopropyl group from the m/z 135 fragment. |

| 108 | [C₇H₈O]⁺ | Rearrangement and cleavage. |

| 77 | [C₆H₅]⁺ | Phenyl cation from further fragmentation of the aromatic ring. |

Experimental Protocol for Mass Spectrometry Data Acquisition

The choice of ionization technique is crucial for obtaining the desired spectral information.

Mass Spectrometry Workflow:

Caption: Generalized workflow for mass spectrometry analysis.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent such as methanol or acetonitrile.

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct infusion pump or through a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization:

-

Electron Ionization (EI): This "hard" ionization technique bombards the molecule with high-energy electrons, causing fragmentation. This is ideal for obtaining structural information from the fragment ions.

-

Electrospray Ionization (ESI): This "soft" ionization technique is less likely to cause fragmentation and is excellent for confirming the molecular weight of the compound, typically observing the protonated molecule [M+H]⁺ at m/z 178.

-

-

Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

-

Detection: An electron multiplier or similar detector records the abundance of each ion, and the data is plotted as a mass spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of this compound will show characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3400-3200 | Medium, Broad | N-H Stretch | Primary Amine |

| 3100-3000 | Medium | C-H Stretch | Aromatic |

| 3000-2850 | Medium | C-H Stretch | Aliphatic (Cyclopropyl & Methoxy) |

| 1610, 1510 | Strong | C=C Stretch | Aromatic Ring |

| 1250 | Strong | C-O Stretch | Aryl Ether |

| 1040 | Medium | C-O Stretch | Aryl Ether |

| 830 | Strong | C-H Bend | p-Disubstituted Benzene |

Experimental Protocol for IR Data Acquisition

For a solid or liquid sample, Attenuated Total Reflectance (ATR) is a common and convenient sampling technique.

Step-by-Step Methodology:

-

Sample Preparation: No specific sample preparation is typically required for ATR-IR. A small amount of the neat sample (liquid or solid) is placed directly on the ATR crystal (e.g., diamond or zinc selenide).

-

Background Spectrum: A background spectrum of the empty ATR crystal is recorded to subtract any atmospheric (CO₂, H₂O) or instrumental absorbances.

-

Sample Spectrum: The sample is placed on the crystal, and the IR spectrum is recorded. The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: The ATR crystal is carefully cleaned with a suitable solvent (e.g., isopropanol or acetone) after the measurement.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, provides a robust framework for its structural confirmation and purity assessment. By understanding the principles behind each technique and following standardized protocols, researchers can confidently interpret the resulting data to verify the presence of the key functional moieties: the p-methoxyphenyl group, the cyclopropyl ring, and the primary amine. This guide serves as a foundational document for any scientist or researcher involved in the synthesis, development, or analysis of this and related compounds.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2723779, 1-cyclopropyl-1-(4-methoxyphenyl)methanamine hydrochloride. [Link]

-

Royal Society of Chemistry. Supporting Information. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 485407, 1-(4-methoxyphenyl)-N-methylmethanamine. [Link]

-

NIST. Cyclopropyl 4-methoxyphenyl ketone. [Link]

-

KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. [Link]

-

PubChemLite. 1-cyclopropyl-1-(4-methoxyphenyl)methanamine hydrochloride. [Link]

-

SpectraBase. [(1S,2S)-2-(4-methoxyphenyl)cyclopropyl]methanamine. [Link]

Sources

The Cyclopropylamine Moiety: A Cornerstone of Modern Enzyme Inhibition Strategies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropylamine scaffold has emerged as a privileged motif in medicinal chemistry, underpinning the development of a diverse array of potent and selective enzyme inhibitors. Its unique stereoelectronic properties, characterized by a strained three-membered ring, confer a high degree of reactivity and conformational constraint. This allows for precise interactions with enzyme active sites, often leading to mechanism-based or irreversible inhibition. This in-depth technical guide provides a comprehensive overview of the discovery and development of novel cyclopropylamine-based enzyme inhibitors, intended for researchers, scientists, and drug development professionals. We will delve into the fundamental principles of their mechanism of action, provide detailed synthetic and analytical methodologies, and present case studies of their successful application in targeting critical enzymes such as Lysine-Specific Demethylase 1 (LSD1), Monoamine Oxidase (MAO), and Cytochrome P450 (CYP450). This guide is designed to be a practical resource, offering not just theoretical knowledge but also actionable protocols and insights to accelerate the design and optimization of next-generation therapeutics.

Introduction: The Unique Power of the Cyclopropylamine Fragment

The cyclopropyl group, with its inherent ring strain and pseudo-π character, is a versatile tool in the medicinal chemist's arsenal. When coupled with an amine functionality, it forms the cyclopropylamine moiety, a pharmacophore that has proven to be exceptionally effective in the design of enzyme inhibitors. This effectiveness stems from the group's ability to participate in unique chemical transformations within the enzyme's active site, often leading to the formation of a stable covalent bond. This mechanism-based inhibition offers several advantages, including prolonged duration of action and high potency.

The journey of cyclopropylamine-based inhibitors is rich with serendipity and rational design. A prime example is tranylcypromine , initially synthesized in 1948 as an amphetamine analog.[1][2] Its potent monoamine oxidase (MAO) inhibitory properties were not discovered until over a decade later, repositioning it as a first-generation antidepressant.[2] This discovery laid the groundwork for the exploration of cyclopropylamines as inhibitors for a range of other enzymes, most notably Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in cancer.[2]

This guide will navigate the multifaceted landscape of cyclopropylamine-based inhibitors, from their fundamental chemical principles to their translation into clinically relevant drug candidates.

Mechanism of Action: A Tale of Irreversible Inhibition

The hallmark of many cyclopropylamine-based inhibitors is their ability to act as suicide inhibitors or mechanism-based inactivators .[3] This mode of action involves the enzyme's own catalytic machinery converting the inhibitor into a reactive intermediate, which then irreversibly modifies the enzyme, leading to its inactivation.

Inhibition of Flavoenzymes: LSD1 and MAO

LSD1 and MAO are both flavin-dependent amine oxidases, making them susceptible to inhibition by cyclopropylamine-containing molecules. The inhibitory mechanism proceeds through a series of well-orchestrated steps:

-

Initial Binding: The inhibitor reversibly binds to the enzyme's active site.

-

Oxidation: The flavin adenine dinucleotide (FAD) cofactor in the enzyme's active site oxidizes the cyclopropylamine's nitrogen atom.

-

Ring Opening: This oxidation triggers the opening of the highly strained cyclopropyl ring, generating a reactive radical species.

-

Covalent Adduct Formation: The reactive intermediate then forms a covalent bond with the FAD cofactor or a nearby amino acid residue in the active site, leading to irreversible inactivation of the enzyme.

This process is exemplified by the interaction of tranylcypromine with MAO and LSD1.[4] The formation of a covalent adduct with the FAD cofactor effectively shuts down the enzyme's catalytic activity.[4]

Diagram: Mechanism of Flavoenzyme Inhibition by Cyclopropylamines

Sources

- 1. Tranylcypromine - Wikipedia [en.wikipedia.org]

- 2. trial.medpath.com [trial.medpath.com]

- 3. Frontiers | Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference [frontiersin.org]

- 4. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Initial pharmacological screening of cyclopropyl(4-methoxyphenyl)methanamine

An In-Depth Technical Guide to the Initial Pharmacological Screening of Cyclopropyl(4-methoxyphenyl)methanamine

Abstract

This guide provides a comprehensive framework for the initial pharmacological characterization of cyclopropyl(4-methoxyphenyl)methanamine, a novel compound with structural motifs suggesting potential activity within the central nervous system (CNS). As a structural analog to known monoaminergic agents, a systematic, multi-tiered screening approach is essential to elucidate its mechanism of action, functional activity, and preliminary safety profile. This document details a logical progression from foundational in vitro target binding and functional assays to preliminary in vivo behavioral assessments. The causality behind each experimental choice is explained, and detailed, self-validating protocols are provided to ensure scientific rigor and reproducibility. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals engaged in the evaluation of novel psychoactive compounds.

Introduction: Rationale for a Structured Screening Cascade

Cyclopropyl(4-methoxyphenyl)methanamine is a synthetic compound whose chemical architecture—featuring a primary amine, a cyclopropyl group, and a methoxyphenyl moiety—positions it as a candidate for interaction with CNS targets. The primary amine attached to a small alkyl chain is a classic pharmacophore for monoamine transporters and receptors, while the cyclopropyl ring can enhance metabolic stability and potency, though it may also introduce specific metabolic liabilities.[1][2] The methoxyphenyl group can modulate blood-brain barrier penetration and receptor affinity.[3]

Given these structural alerts, a hypothesis-driven screening cascade is required to build a comprehensive pharmacological profile. Simply identifying a single target is insufficient; a thorough initial screen must differentiate between binding and function (e.g., reuptake inhibitor vs. releasing agent), assess selectivity across related targets, and provide an early indication of potential off-target effects and behavioral outcomes. The tiered approach outlined herein is designed to maximize data acquisition while conserving resources, beginning with broad, high-throughput methods and progressing to more complex, resource-intensive assays for the most promising activities.

Tier 1: Primary Target Affinity Profiling

The initial goal is to identify the highest affinity molecular targets of cyclopropyl(4-methoxyphenyl)methanamine. Based on its structure, the primary hypothesized targets are the monoamine transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (NET).

Experiment 1: Monoamine Transporter Radioligand Binding Assays

Causality: This experiment directly measures the affinity of the test compound for the transporter proteins. It is the gold standard for determining a compound's potency at these targets and provides a quantitative measure (the inhibition constant, Kᵢ) that allows for direct comparison with reference compounds.[4][5] A high affinity (low Kᵢ value) at one or more transporters provides a strong rationale for proceeding to functional assays.

Experimental Protocol: Radioligand Binding

-

Cell Culture: Utilize human embryonic kidney (HEK-293) cells stably transfected to express human SERT, DAT, or NET. Culture cells to ~90% confluency.

-

Membrane Preparation: Harvest cells, homogenize in ice-cold buffer (e.g., 50 mM Tris, 120 mM NaCl, pH 7.4), and centrifuge to pellet membranes. Wash and resuspend the membrane pellet in assay buffer.

-

Assay Setup: In a 96-well plate, add cell membranes, a single concentration of a specific radioligand (e.g., [³H]-Citalopram for SERT, [³H]-CFT for DAT, [³H]-Nisoxetine for NET), and 10-12 concentrations of cyclopropyl(4-methoxyphenyl)methanamine (e.g., 0.1 nM to 100 µM).

-

Controls:

-

Total Binding: Radioligand + membranes only.

-

Non-specific Binding: Radioligand + membranes + a high concentration of a known selective inhibitor (e.g., 10 µM Fluoxetine for SERT) to saturate all specific binding sites.

-

-

Incubation: Incubate plates at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound (in the filtrate).

-

Quantification: Place filters in scintillation vials with scintillation cocktail and measure radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀. Convert IC₅₀ to Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the radioligand concentration and Kₐ is its dissociation constant.

Data Presentation

| Target | Radioligand | Kᵢ of Test Compound (nM) | Kᵢ of Reference Compound (nM) | Reference Compound |

| hSERT | [³H]-Citalopram | TBD | 1.2 | Fluoxetine |

| hDAT | [³H]-CFT | TBD | 150 | Cocaine |

| hNET | [³H]-Nisoxetine | TBD | 50 | Desipramine |

| TBD = To Be Determined |

Tier 2: Functional In Vitro Characterization

Affinity does not reveal function. A compound that binds to a transporter could be an inhibitor (blocker) or a substrate (releaser). This tier is designed to elucidate the precise mechanism of action at the high-affinity targets identified in Tier 1.

Experiment 2: Monoamine Transporter Uptake Inhibition Assays

Causality: This assay directly measures the functional consequence of the compound's binding to the transporter. By quantifying the inhibition of neurotransmitter uptake, it confirms the compound's role as a functional antagonist of the transporter protein.[4] This is a critical step in differentiating a reuptake inhibitor from an inert binder or a substrate.

Experimental Protocol: Synaptosomal or Cell-Based Uptake

-

Preparation: Use either freshly prepared rat brain synaptosomes or the same transporter-expressing cell lines from the binding assay.

-

Pre-incubation: Aliquot synaptosomes/cells into a 96-well plate. Pre-incubate for 5-10 minutes with various concentrations of cyclopropyl(4-methoxyphenyl)methanamine.

-

Initiate Uptake: Add a low concentration of a radiolabeled substrate (e.g., [³H]-Dopamine for DAT, [³H]-Serotonin for SERT).

-

Incubation: Incubate for a short period at 37°C (e.g., 5-10 minutes) during the linear phase of uptake.

-

Termination: Stop the uptake by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.

-

Controls:

-

100% Uptake: Vehicle control.

-

Non-specific Uptake: A known potent inhibitor (e.g., cocaine for DAT) to define the baseline.

-

-

Quantification & Analysis: Measure radioactivity via liquid scintillation. Plot percent inhibition of uptake versus log concentration of the test compound and fit the curve to determine the IC₅₀ value.

Data Presentation

| Target | Substrate | IC₅₀ of Test Compound (nM) | IC₅₀ of Reference Compound (nM) | Reference Compound |

| hSERT | [³H]-Serotonin | TBD | 5.0 | Fluoxetine |

| hDAT | [³H]-Dopamine | TBD | 300 | Cocaine |

| hNET | [³H]-Norepinephrine | TBD | 4.0 | Desipramine |

| TBD = To Be Determined |

Experiment 3: GPCR Functional Assays

Causality: If Tier 1 screening revealed significant binding to a G-protein coupled receptor (GPCR), this step is necessary to determine if the compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or inverse agonist (reduces basal activity). This is typically measured by quantifying the second messengers produced downstream of receptor activation.[6][7]

Experimental Protocol: cAMP Accumulation Assay (for Gs/Gi-coupled receptors)

-

Cell Culture: Use HEK-293 or CHO cells expressing the target receptor.

-

Assay Setup: Plate cells in a 96-well plate. Pre-treat with a phosphodiesterase (PDE) inhibitor like IBMX for 15-30 minutes to prevent cAMP degradation.

-

Stimulation: Add various concentrations of the test compound. For antagonist testing, add a fixed concentration of a known agonist (e.g., at its EC₈₀) along with varying concentrations of the test compound.

-

Incubation: Incubate at 37°C for 15-30 minutes.

-

Cell Lysis & Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

Data Analysis: For agonist activity, plot the cAMP signal against the log concentration of the compound to determine the EC₅₀ and Eₘₐₓ. For antagonist activity, plot the inhibition of the agonist response against the log concentration to determine the IC₅₀.

Tier 3: Ancillary In Vitro Safety & Metabolism

Early assessment of potential liabilities is crucial. The primary amine and cyclopropyl group of the test compound warrant specific investigation into its interaction with metabolic enzymes and key safety-related ion channels.

Experiment 4: Monoamine Oxidase (MAO) Inhibition Assay

Causality: Monoamine oxidases (MAO-A and MAO-B) are critical enzymes for the degradation of neurotransmitters and xenobiotics containing amine groups.[8] Inhibition of MAO can lead to significant drug-drug interactions and adverse effects. Given the compound's structure, it could be a substrate or inhibitor for MAO, making this assay essential for its safety profile.[9]

Experimental Protocol: Fluorometric MAO Inhibition

-

Enzyme Source: Use recombinant human MAO-A and MAO-B enzymes.

-

Assay Setup: In a 96-well plate, add assay buffer, the respective MAO enzyme, and various concentrations of the test compound.

-

Pre-incubation: Incubate for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add a suitable substrate that produces a fluorescent signal upon oxidation (e.g., kynuramine, which is metabolized to a fluorescent product).[10]

-

Kinetic Reading: Measure the increase in fluorescence over time at 37°C using a plate reader.

-

Controls: Include a no-inhibitor control (100% activity) and known selective inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B).

-

Data Analysis: Calculate the rate of reaction for each concentration. Plot the percent inhibition of the reaction rate against the log inhibitor concentration to determine the IC₅₀ value.

Data Presentation

| Target | IC₅₀ of Test Compound (µM) | Reference Inhibitor | IC₅₀ of Reference (µM) |

| hMAO-A | TBD | Clorgyline | 0.01 |

| hMAO-B | TBD | Selegiline | 0.05 |

| TBD = To Be Determined |

Tier 4: Initial In Vivo Behavioral Assessment

Based on the in vitro profile, targeted in vivo experiments are conducted to understand how the molecular actions translate into complex behavioral effects in a whole organism. If the compound is a potent DAT and/or NET inhibitor, a psychostimulant-like profile is expected.[11][12]

Experiment 5: Locomotor Activity Assay

Causality: This is a fundamental assay to assess the overall stimulant or depressant effects of a CNS-active compound. Increased locomotor activity is a hallmark of psychostimulant drugs that enhance dopamine and norepinephrine signaling.[13] This experiment provides a dose-response relationship for the compound's effect on spontaneous behavior.

Experimental Protocol: Open-Field Locomotion in Mice

-

Animals: Use adult male C57BL/6J mice. Acclimate them to the housing facility for at least one week.

-

Habituation: On the test day, place each mouse individually into an open-field arena (e.g., 40x40 cm) equipped with infrared beams to track movement. Allow them to habituate for 30-60 minutes until activity levels stabilize.

-

Administration: Administer the test compound or vehicle (e.g., saline) via intraperitoneal (i.p.) injection at several doses (e.g., 1, 3, 10, 30 mg/kg). Include a known psychostimulant like cocaine (e.g., 10 mg/kg) as a positive control.

-

Data Collection: Immediately after injection, return the mice to the arena and record locomotor activity (e.g., total distance traveled, horizontal beam breaks) for 60-120 minutes.

-

Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the onset and duration of action. Calculate the total distance traveled for each dose group. Use ANOVA followed by post-hoc tests to determine statistically significant differences between dose groups and the vehicle control.

Synthesis and Forward Strategy

The culmination of this screening cascade provides a multi-faceted initial profile of cyclopropyl(4-methoxyphenyl)methanamine. The data from Tiers 1-4 will allow for an informed decision on the compound's future. For example, a profile showing potent and selective inhibition of DAT and NET, coupled with a dose-dependent increase in locomotor activity and a clean ancillary safety profile, would strongly suggest a classic psychostimulant. This would warrant further investigation into its potential therapeutic applications (e.g., for ADHD) or its abuse liability.[12] Conversely, high affinity for an off-target like the hERG channel or potent MAO inhibition would raise significant safety flags, potentially halting further development. This structured, evidence-based approach ensures that resources are directed toward compounds with the most promising and safest pharmacological profiles.

References

-

Rothman, R. B., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience. [Link]

-

MySkinRecipes. (n.d.). Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride. MySkinRecipes Product Page. [Link]

-

Sitte, H. H., & Freissmuth, M. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ResearchGate. [Link]

-

Devilbiss, D. M., & Berridge, C. W. (2009). EXPERIMENTAL STRATEGIES FOR INVESTIGATING PSYCHOSTIMULANT DRUG ACTIONS AND PREFRONTAL CORTICAL FUNCTON IN ADHD AND RELATED ATTENTION DISORDERS. PubMed Central. [Link]

-

Barrett, J. E., & Appel, J. B. (2019). Translational In Vivo Assays in Behavioral Biology. PubMed Central. [Link]

-

Berridge, C. W., et al. (2012). Psychostimulants as Cognitive Enhancers: The Prefrontal Cortex, Catecholamines and Attention Deficit Hyperactivity Disorder. PubMed Central. [Link]

-

IT Medical Team. (2023). Pharmacological screening: The drug discovery. IT Medical Team. [Link]

-

Wacker, D., et al. (2017). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. [Link]

-

Hauser, A. S., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]

-

Spencer, R. C., & Berridge, C. W. (2015). The Cognition-Enhancing Effects of Psychostimulants Involve Direct Action in the Prefrontal Cortex. PubMed Central. [Link]

-

Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Cell Biolabs. [Link]

-

Charles River Laboratories. (2024). MAO Inhibition in Drug Discovery and Development. Charles River Labs. [Link]

-

Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]

-

Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

Sources

- 1. Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride [myskinrecipes.com]

- 2. hyphadiscovery.com [hyphadiscovery.com]

- 3. (2-(3-Methoxyphenyl)cyclopropyl)methanamine () for sale [vulcanchem.com]

- 4. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journals.physiology.org [journals.physiology.org]

- 7. mdpi.com [mdpi.com]

- 8. Monoamine Oxidase Assays [cellbiolabs.com]

- 9. criver.com [criver.com]

- 10. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 11. EXPERIMENTAL STRATEGIES FOR INVESTIGATING PSYCHOSTIMULANT DRUG ACTIONS AND PREFRONTAL CORTICAL FUNCTON IN ADHD AND RELATED ATTENTION DISORDERS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Psychostimulants as Cognitive Enhancers: The Prefrontal Cortex, Catecholamines and Attention Deficit Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Cognition-Enhancing Effects of Psychostimulants Involve Direct Action in the Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

The Cyclopropylamine Moiety: A Privileged Scaffold in Modern Neuroscience Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropylamine scaffold, a small, strained ring system, has emerged as a cornerstone in the design of novel therapeutics for a spectrum of neurological and psychiatric disorders. Its unique stereochemical and electronic properties confer upon it the ability to act as a potent mechanism-based inhibitor and a conformationally restricted pharmacophore, enabling precise interactions with a variety of central nervous system (CNS) targets. This guide provides a comprehensive review of the critical role of cyclopropylamine derivatives in neuroscience, delving into their mechanisms of action, therapeutic applications, and the experimental methodologies pivotal for their discovery and development. We will explore the foundational principles behind their design, from the classic monoamine oxidase inhibitors to the next generation of selective receptor modulators, offering a technical and practical resource for advancing the next wave of neurotherapeutics.

The Enduring Legacy and Versatility of the Cyclopropylamine Scaffold

The cyclopropylamine moiety, characterized by a three-membered carbon ring attached to an amino group, is a fascinating structural motif in medicinal chemistry. The inherent ring strain of approximately 27.5 kcal/mol endows this scaffold with unique electronic properties, making it a valuable component in the design of enzyme inhibitors and receptor ligands.[1][2] Its compact and rigid nature also allows it to serve as a conformational constraint for flexible side chains of neurotransmitters, enabling more specific interactions with their respective targets.

Historically, the most prominent example of a cyclopropylamine derivative in neuroscience is tranylcypromine , a potent, irreversible, and non-selective monoamine oxidase (MAO) inhibitor.[3] Developed in the 1950s, tranylcypromine's efficacy in treating major depressive disorder validated the therapeutic potential of modulating monoamine neurotransmitter levels and cemented the importance of the cyclopropylamine scaffold in CNS drug design.[4] Beyond MAO inhibition, contemporary research has expanded the utility of this versatile scaffold to a broader range of CNS targets, including serotonin and glutamate receptors, heralding new therapeutic opportunities for a host of neurological and psychiatric conditions.

Key CNS Targets of Cyclopropylamine Derivatives

Monoamine Oxidases (MAO-A and MAO-B)

Monoamine oxidases are a family of mitochondrial enzymes responsible for the oxidative deamination of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[5][6][7] There are two primary isoforms, MAO-A and MAO-B, which differ in their substrate specificities and tissue distribution.[8] Inhibition of MAOs leads to an increase in the synaptic concentration of these neurotransmitters, a mechanism that has proven effective in the treatment of depression and Parkinson's disease.[6][8]

Cyclopropylamine derivatives, most notably tranylcypromine, act as mechanism-based or "suicide" inhibitors of MAOs.[9] The strained cyclopropane ring facilitates a covalent bond formation with the flavin adenine dinucleotide (FAD) cofactor of the enzyme, leading to its irreversible inactivation.[9] While effective, the non-selective inhibition of both MAO isoforms by early derivatives like tranylcypromine can lead to significant side effects, such as the "cheese effect" (a hypertensive crisis resulting from the inability to metabolize dietary tyramine). This has driven the development of newer, more selective MAO inhibitors. For instance, researchers have designed novel cis-cyclopropylamine derivatives that exhibit greater selectivity for MAO-B, which is a key target in Parkinson's disease due to its role in dopamine metabolism.[9]

Signaling Pathway: MAO Inhibition and Neurotransmitter Modulation

The therapeutic effects of MAO inhibitors are a direct consequence of their ability to increase the levels of monoamine neurotransmitters in the synaptic cleft. This enhancement of monoaminergic transmission subsequently modulates downstream signaling pathways crucial for mood regulation, cognition, and motor control. For example, increased dopamine levels can stimulate both D1-like (Gαs/olf-coupled) and D2-like (Gαi/o-coupled) receptors. Activation of D1-like receptors leads to the stimulation of adenylyl cyclase, an increase in cyclic AMP (cAMP), and activation of Protein Kinase A (PKA). Conversely, D2-like receptor activation inhibits adenylyl cyclase. These pathways ultimately influence gene expression and neuronal excitability.[10] Similarly, elevated serotonin levels impact a wide array of serotonin receptors, each linked to distinct signaling cascades.

Caption: Mechanism of action of cyclopropylamine-based MAO inhibitors.

Serotonin (5-HT) Receptors

The conformational rigidity of the cyclopropylamine scaffold makes it an excellent tool for designing selective ligands for G-protein coupled receptors, such as the serotonin receptors. By locking the flexible ethylamine side chain of serotonin into a specific orientation, derivatives can be synthesized that preferentially bind to certain 5-HT receptor subtypes.

Research has shown that trans-2-(indol-3-yl)cyclopropylamine derivatives can exhibit high affinity and selectivity for the 5-HT2C receptor.[11] The 5-fluoro substituted analog, for instance, displayed a Ki of 1.9 nM for the 5-HT2C receptor.[11] Notably, the stereochemistry of these derivatives plays a crucial role in their selectivity profile; the (1S,2R)-isomer has a higher affinity for the 5-HT2C receptor, while the (1R,2S)-enantiomer prefers the 5-HT2A and 5-HT2B subtypes.[11] This stereochemical divergence provides a clear rationale for developing highly selective 5-HT2C agonists.[11] The 5-HT2C receptor is a particularly attractive target for treating a range of conditions including obesity, schizophrenia, depression, and anxiety.[12] More recent work has focused on designing fluorinated cyclopropane derivatives of 2-phenylcyclopropylmethylamine to further enhance selectivity for the 5-HT2C receptor while avoiding agonism at the 5-HT2B receptor, which has been linked to cardiac valvulopathy.[13]

Metabotropic Glutamate Receptors (mGluRs)

The glutamatergic system is a major excitatory neurotransmitter system in the brain, and its dysregulation is implicated in numerous neurological and psychiatric disorders. Metabotropic glutamate receptors, particularly mGluR5, are promising targets for therapeutic intervention. Positive allosteric modulators (PAMs) of mGluR5, which enhance the receptor's response to endogenous glutamate, are of significant interest.